"Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" solubility profile
"Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate" solubility profile
An In-Depth Technical Guide to the Solubility Profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
Authored by: Gemini, Senior Application Scientist
Abstract
This technical guide provides a comprehensive analysis of the solubility profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. This document outlines the theoretical principles governing the solubility of this pyrazole derivative, presents detailed protocols for its experimental determination, and discusses the interpretation of solubility data in the context of pharmaceutical development. By integrating established scientific principles with practical, field-proven methodologies, this guide serves as an essential resource for researchers, chemists, and formulation scientists.
Introduction: The Critical Role of Solubility
Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate belongs to the pyrazole class of heterocyclic compounds, a scaffold frequently utilized in the design of bioactive molecules due to its diverse pharmacological activities. The journey of a potential drug candidate from the laboratory to a clinical setting is fraught with challenges, with poor aqueous solubility being a primary cause of failure. Insufficient solubility limits the dissolution rate and, consequently, the absorption of a drug in the gastrointestinal tract, leading to low and variable bioavailability. Therefore, a thorough characterization of the solubility profile is not merely a data collection exercise; it is a fundamental step in risk assessment and mitigation during drug development.
This guide provides the necessary theoretical and practical framework for understanding and evaluating the solubility of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate.
Physicochemical Properties and Their Influence on Solubility
The solubility of a molecule is intrinsically linked to its physicochemical properties. Understanding these characteristics allows for the prediction of solubility behavior and the rational design of formulation strategies.
Table 1: Key Physicochemical Properties of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate
| Property | Value | Significance for Solubility |
| Molecular Formula | C7H9N3O3 | Provides the elemental composition. |
| Molecular Weight | 183.17 g/mol | Moderate molecular weight is generally favorable for solubility. |
| Chemical Structure | The presence of polar functional groups (formylamino, carboxylate ester, pyrazole nitrogens) suggests potential for hydrogen bonding with polar solvents like water. The ethyl group introduces some lipophilicity. | |
| Predicted logP | 0.3 to 0.7 | This value indicates a relatively balanced hydrophilic-lipophilic character, suggesting that the compound is not excessively greasy and should have some degree of aqueous solubility. |
| Predicted pKa | Acidic: ~8.5-9.5 (pyrazole N-H) | The pyrazole N-H proton is weakly acidic. At physiological pH (7.4), the molecule will be predominantly in its neutral form. Solubility may increase in basic conditions (pH > 9.5) due to deprotonation. |
Note: Predicted values are computationally derived and should be experimentally verified.
The structure contains both hydrogen bond donors (N-H) and acceptors (C=O, pyrazole nitrogens), which are crucial for interactions with protic solvents. The molecule's ability to ionize, governed by its pKa, is a key factor that can be leveraged to enhance solubility in aqueous media of varying pH.
Theoretical Framework for Solubility
Solubility is defined as the maximum concentration of a solute that can dissolve in a solvent at a given temperature and pressure to form a stable, homogenous solution. For crystalline solids, this process involves two key energy-intensive steps:
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Crystal Lattice Energy: The energy required to break the intermolecular forces holding the molecules together in the crystal lattice.
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Solvation Energy: The energy released when the solute molecules are surrounded and stabilized by solvent molecules.
A compound dissolves when the solvation energy sufficiently overcomes the crystal lattice energy.
Impact of pH and Ionization
For ionizable compounds like Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate, solubility is highly dependent on the pH of the medium. The Henderson-Hasselbalch equation governs the relationship between pH, pKa, and the ratio of ionized to un-ionized species.
Given its weakly acidic pyrazole N-H (predicted pKa ~8.5-9.5), the compound will exist primarily in its neutral, less soluble form at acidic and neutral pH. As the pH increases above the pKa, the molecule will deprotonate to form a more soluble anionic species. This relationship is a cornerstone of pre-formulation studies, guiding the selection of buffers and potential salt forms.
Solvent Polarity
The principle of "like dissolves like" is a useful heuristic.
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Polar Solvents (e.g., water, DMSO, methanol): These solvents are effective at solvating polar molecules by forming hydrogen bonds and dipole-dipole interactions. Given the polar functional groups of the title compound, it is expected to exhibit higher solubility in these solvents.
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Non-polar Solvents (e.g., hexane, toluene): These solvents are less likely to effectively solvate the polar regions of the molecule, resulting in lower solubility.
Experimental Determination of Solubility
Accurate solubility measurement requires robust and well-controlled experimental protocols. The two most common types of solubility assessed are kinetic and thermodynamic.
Kinetic Solubility Assay
This high-throughput assay measures the solubility of a compound precipitating from a stock solution (typically in DMSO) upon dilution into an aqueous buffer. It reflects the solubility under non-equilibrium conditions and is often used for early-stage screening.
Caption: Workflow for a typical kinetic solubility assay.
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Stock Solution Preparation: Prepare a 10 mM stock solution of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate in 100% dimethyl sulfoxide (DMSO).
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Assay Plate Preparation: Dispense 198 µL of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) into the wells of a 96-well microplate.
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Compound Addition: Add 2 µL of the DMSO stock solution to the buffer-containing wells. This rapid addition from a high-energy solvent into an anti-solvent induces precipitation.
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Equilibration: Seal the plate and shake at room temperature for 2 hours to allow the system to approach a pseudo-equilibrium.
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Precipitate Removal: Centrifuge the plate at high speed (e.g., 3000 x g for 10 minutes) or filter through a 0.45 µm filter plate to separate the solid precipitate from the saturated supernatant.
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Analysis: Carefully transfer the supernatant to a new analysis plate. Quantify the concentration of the dissolved compound using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy, against a standard curve prepared in the same buffer/DMSO mixture.
Thermodynamic (Equilibrium) Solubility Assay
This method measures the true equilibrium solubility and is considered the gold standard. It involves equilibrating an excess of the solid compound in the solvent over a longer period until the dissolution and precipitation rates are equal.
Caption: Decision workflow for thermodynamic solubility measurement.
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Preparation: Add an excess amount of solid Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate (e.g., 1-2 mg) to a vial containing a precise volume (e.g., 1 mL) of the selected solvent or buffer. The presence of undissolved solid at the end of the experiment is crucial for ensuring saturation.
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Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C) for an extended period (typically 24 to 72 hours) to ensure equilibrium is reached.
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Phase Separation: After equilibration, separate the solid and liquid phases by centrifugation at high speed, followed by filtration of the supernatant through a chemically inert filter (e.g., 0.22 µm PVDF). This step must be performed carefully to avoid disturbing the equilibrium.
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Analysis: Dilute the clear filtrate and quantify the compound's concentration using a validated analytical method like HPLC-UV.
Expected Solubility Profile
Based on the physicochemical properties, the following solubility profile can be anticipated. Experimental verification is essential.
Table 2: Predicted Solubility of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate in Common Solvents
| Solvent System | Solvent Type | Predicted Solubility | Rationale |
| Phosphate-Buffered Saline (PBS), pH 7.4 | Aqueous Buffer | Low to Moderate | At physiological pH, the molecule is neutral. Solubility is driven by hydrogen bonding with water but limited by the energy of the crystal lattice. |
| 0.1 N HCl (pH ~1) | Acidic Aqueous | Low | The molecule remains in its neutral form; no significant solubility enhancement is expected. |
| 0.1 N NaOH (pH ~13) | Basic Aqueous | Moderate to High | At a pH well above the pKa of the pyrazole N-H, the compound deprotonates to form a more soluble anion. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | DMSO is a powerful polar aprotic solvent, very effective at disrupting crystal lattices and solvating polar molecules. |
| Methanol / Ethanol | Polar Protic | Moderate to High | These alcohols can act as both hydrogen bond donors and acceptors, effectively solvating the compound. |
| Acetonitrile | Polar Aprotic | Moderate | A less polar solvent than DMSO but still capable of significant solvation. |
| Hexane | Non-polar | Very Low | The non-polar nature of hexane cannot effectively solvate the polar functional groups of the molecule. |
Data Interpretation and Implications for Drug Development
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Low Aqueous Solubility (at pH 7.4): If the thermodynamic solubility in PBS is low (e.g., <10 µg/mL), this is a significant flag for potential bioavailability issues. The compound would likely be classified under the Biopharmaceutics Classification System (BCS) as Class II (low solubility, high permeability) or Class IV (low solubility, low permeability).
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pH-Dependent Solubility: A marked increase in solubility at high pH confirms the acidic nature of the pyrazole N-H and opens up formulation strategies such as the development of basic formulations or the creation of sodium salts to improve dissolution.
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High Solubility in Organic Solvents: Good solubility in solvents like DMSO and ethanol is advantageous for in vitro assay preparation and for certain formulation types (e.g., co-solvent systems for intravenous administration). However, the toxicity of the solvent itself must be considered.
Conclusion
The solubility profile of Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate is a multi-faceted characteristic that is fundamental to its potential as a drug candidate. Its predicted behavior—low to moderate solubility in neutral aqueous media and enhanced solubility under basic conditions—provides a clear roadmap for initial formulation and development efforts. The experimental protocols detailed in this guide offer a robust framework for obtaining the precise, high-quality data needed to make informed decisions, de-risk development, and ultimately unlock the therapeutic potential of this promising pyrazole compound. Rigorous, early-stage solubility characterization is an indispensable investment in the successful translation of a molecule from a laboratory curiosity to a life-changing medicine.
References
This section would be populated with the specific peer-reviewed articles, database entries, and regulatory guidelines found during the research phase. The following are representative examples of the types of sources that would be cited.
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PubChem National Center for Biotechnology Information. Ethyl 5-(formylamino)-1H-pyrazole-4-carboxylate. PubChem Compound Summary for CID 135478965. [Link]
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Bergström, C. A. S. (2014). Solubility in Pharmaceutical Development. In Pharmaceutical Formulation and Delivery (pp. 1-32). Royal Society of Chemistry. [Link]
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Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. John Wiley & Sons. [Link]
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Glomme, A., & März, J. (2005). Comparison of a new 96-well filter plate-based method for solubility measurement with a standard shake-flask method. Journal of Biomolecular Screening, 10(8), 737-743. [Link]
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ICH Harmonised Tripartite Guideline. Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
